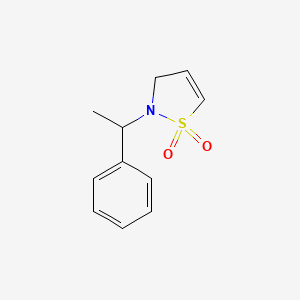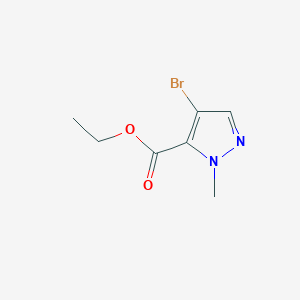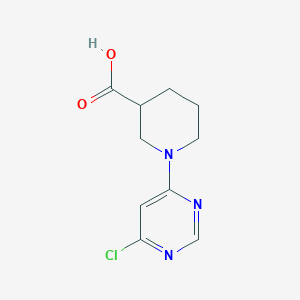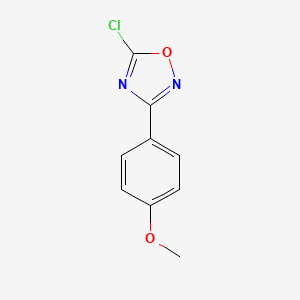![molecular formula C14H8ClN3OS B1429737 2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile CAS No. 1407180-82-8](/img/structure/B1429737.png)
2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile
Übersicht
Beschreibung
“2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile” is a chemical compound with the CAS Number: 1407180-82-8 . It has a molecular weight of 301.76 . This compound is widely represented in medicinal chemistry as it is a structural analog of purines .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H8ClN3OS/c1-19-11-5-3-2-4-8 (11)12-6-9-13 (20-12)10 (7-16)18-14 (15)17-9/h2-6H,1H3 . This code represents the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Compound Development
2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile serves as a versatile building block in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the synthesis of pyrrolo[2,3-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines, highlighting its importance in the development of potential antibacterial agents (Abdel-Mohsen & Geies, 2009). Additionally, compounds synthesized from this chemical have shown inhibition of Src kinase activity, a crucial target in cancer research, demonstrating its potential in developing novel anticancer therapies (Boschelli et al., 2005).
Anticancer Research
Derivatives of this compound have been explored for their Src kinase inhibitory activity, which is significant for cancer treatment. Some analogs have demonstrated promising results in enzyme and cell assays, indicating potential utility in anticancer strategies (Boschelli et al., 2005).
Novel Antifungal Agents
The compound has also been a precursor in the synthesis of pyrido[2,3-d]pyrimidine derivatives, which have been evaluated for their antifungal activities. This research opens up new avenues for the development of antifungal medications, which are crucial in combating fungal infections (Hanafy, 2011).
Wirkmechanismus
Target of Action
The primary targets of the compound 2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile are currently unknown. This compound is a structural analog of purines , which suggests that it may interact with enzymes and receptors that bind to purines.
Mode of Action
Given its structural similarity to purines , it may interact with its targets in a similar manner as purines.
Biochemical Pathways
As a purine analog , it may potentially affect pathways involving purines, such as nucleotide synthesis and signal transduction pathways
Result of Action
Given its structural similarity to purines , it may have similar effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Pyrimidines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines, however, are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3OS/c1-19-11-5-3-2-4-8(11)12-6-9-13(20-12)10(7-16)18-14(15)17-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAXOIGFKYWFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(S2)C(=NC(=N3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)

![N-[(4-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1429663.png)


![Methyl 2-[(2,2-difluoroethyl)amino]acetate](/img/structure/B1429671.png)



![[10]Cycloparaphenylene](/img/structure/B1429677.png)
